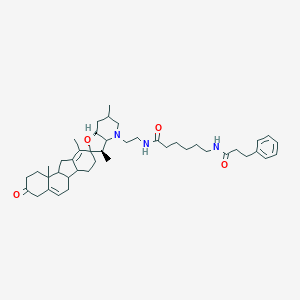

KAAD-Cyclopamine

Description

Properties

IUPAC Name |

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHRPWOAMDJICD-BWBMXWGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587893 | |

| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306387-90-6 | |

| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Inhibition of Hedgehog Signaling: A Technical Guide to the Mechanism of Action of KAAD-Cyclopamine

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KAAD-cyclopamine, a potent derivative of cyclopamine, in the inhibition of the Hedgehog (Hh) signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, quantitative biophysical parameters, and key experimental methodologies used to characterize this pivotal inhibitor.

Core Mechanism of Action: Direct Antagonism of Smoothened

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct binding to the Smoothened (SMO) receptor, a seven-transmembrane protein that acts as the central signal transducer of the pathway.[1][2] Unlike the canonical signaling cascade where the Patched (PTCH) receptor tonically inhibits SMO in the absence of a Hedgehog ligand, this compound functions as a direct antagonist of SMO, effectively bypassing the need for PTCH-mediated repression.[1][3][4]

The binding of this compound is localized to the heptahelical bundle of the SMO protein.[1][5] This interaction induces a conformational change in SMO, stabilizing it in an inactive state.[1][6] Consequently, the downstream signaling cascade, which involves the processing and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), is abrogated.[7][8][9] This leads to the suppression of Hh target gene expression, which is crucial for cell proliferation, differentiation, and survival in both developmental and pathological contexts, including various forms of cancer.[10][11]

Notably, this compound has demonstrated significantly greater potency compared to its parent compound, cyclopamine, exhibiting a 10 to 20-fold increase in biological activity.[12] This enhanced potency makes it a valuable tool for studying Hh signaling and a promising candidate for therapeutic development.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Potency of this compound in Cell-Based Assays

| Cell Line/Assay | IC50 Value | Reference |

| Shh-LIGHT2 | 20 nM | [1] |

| p2Ptch-/- cells | 50 nM | |

| SmoA1-LIGHT cells | 500 nM | |

| Shh-LIGHT2 (Purmorphamine-induced) | 100 nM (with 10 µM Purmorphamine) | [13] |

| Shh-LIGHT2 (Purmorphamine-induced) | 3 nM (with 1 µM Purmorphamine) | [13] |

Table 2: Binding Affinity of this compound for Smoothened

| Parameter | Value | Method | Reference |

| Apparent Dissociation Constant (KD) | 23 nM | BODIPY-cyclopamine competition assay | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Cell-Based Hedgehog Reporter Assay (e.g., Shh-LIGHT2 Assay)

This assay is fundamental for quantifying the activity of the Hedgehog signaling pathway in response to inhibitors like this compound.[14][15]

Objective: To measure the transcriptional activity of GLI proteins as a readout for Hedgehog pathway activation or inhibition.

Principle: NIH-3T3 cells are stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).[14] Activation of the Hh pathway leads to GLI-mediated transcription of firefly luciferase, resulting in a measurable light signal.

Detailed Protocol:

-

Cell Culture: Culture Shh-LIGHT2 cells (NIH-3T3 cells stably expressing the reporters) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum, penicillin, and streptomycin.[14]

-

Plating: Seed the cells into 96-well plates and grow to confluence.[14][16]

-

Treatment: Replace the growth medium with a low-serum medium containing the desired concentrations of this compound and a Hh pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG).[14][17] Include appropriate controls (e.g., vehicle only, agonist only).

-

Incubation: Incubate the cells for approximately 30-48 hours to allow for reporter gene expression.[14]

-

Lysis: Lyse the cells using a passive lysis buffer.[14]

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Radioligand Binding Assay

This assay is used to directly measure the binding of this compound to the Smoothened receptor and to determine its binding affinity.[18][19][20]

Objective: To quantify the interaction between this compound and SMO.

Principle: A radiolabeled ligand that binds to SMO (e.g., 3H-cyclopamine) is competed off by unlabeled this compound. The amount of radioactivity bound to the receptor is measured, allowing for the determination of the inhibitory constant (Ki) of this compound.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the SMO receptor. This typically involves homogenization of the cells followed by centrifugation to pellet the membranes.[21]

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., 3H-cyclopamine) and varying concentrations of unlabeled this compound.[21]

-

Incubation: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific radioligand and receptor.[21]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.[21][22]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[21]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[21]

Mandatory Visualizations

The following diagrams illustrate the Hedgehog signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.

Caption: Mechanism of action of this compound on the Smoothened receptor.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajosr.org [ajosr.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. web.stanford.edu [web.stanford.edu]

- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pnas.org [pnas.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

Structure-Activity Relationship of KAAD-Cyclopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1] Consequently, the Hh pathway, and specifically the Smoothened (Smo) receptor, has emerged as a key target for therapeutic intervention.[2] Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of the Hh pathway, exerting its effect through direct binding to Smo.[3][4] However, its clinical utility has been hampered by poor solubility, metabolic instability, and moderate potency.[5]

This has driven the development of synthetic analogs with improved pharmacological properties. Among these, KAAD-cyclopamine (3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine) has demonstrated significantly enhanced potency and provides a valuable tool for studying the structure-activity relationships (SAR) of Smo inhibitors.[3][6] This technical guide provides an in-depth analysis of the SAR of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Structure-Activity Relationship of Cyclopamine Analogs

The core structure of cyclopamine consists of a C-nor-D-homo steroid skeleton with a spirocyclic furan-piperidine moiety (rings E and F). Modifications to this scaffold have provided crucial insights into the structural requirements for Smo inhibition.

This compound is a derivative of cyclopamine with a modification at the 3-hydroxyl group. This modification involves the addition of an aminoethyl-aminocaproyl-dihydrocinnamoyl side chain, which significantly enhances its inhibitory activity.[3] The increased potency of this compound is attributed to additional interactions with the Smo receptor.[3]

Key SAR findings for cyclopamine and its analogs are summarized below:

-

Modification at the 3-position: The 3-hydroxyl group of cyclopamine can be modified with various substituents to enhance potency. The bulky side chain of this compound is well-tolerated and leads to a significant increase in activity compared to the parent compound.[3]

-

The Furan-Piperidine Moiety: The integrity of the E and F rings is crucial for activity. For instance, derivatives lacking the F-ring are inactive.[5] The nitrogen atom within the piperidine ring is also essential for bioactivity.[5]

-

Exocyclic Methylene Group: Introduction of an exocyclic methylene group can enhance potency and improve acid stability, a key limitation of cyclopamine.[5]

Quantitative Data

The following tables summarize the in vitro activity of cyclopamine, this compound, and other relevant analogs.

| Compound | Shh-LIGHT2 Assay IC50 (nM) | Smoothened Binding (KD, nM) | Reference(s) |

| Cyclopamine | ~300 | Not explicitly stated for direct binding, but higher than this compound | [3] |

| This compound | 20 | 23 | [3] |

| PA-cyclopamine | 150 | Not Applicable | [3] |

| BODIPY-cyclopamine | 150 | Not Applicable | [3] |

| IPI-926 | 9 (NIH-3T3 cells), 2 (HEPM cells) | 1 (inhibition of BODIPY-cyclopamine binding) | [7] |

| CUR61414 | Moderate inhibition | Binds to Smo | [8] |

| TAK-441 | Potent in vitro inhibition | Not specified | [8] |

Table 1: In vitro activity of cyclopamine analogs against the Hedgehog pathway.

| Cell Line | Cyclopamine IC50 (µM) | Reference(s) |

| 8505C (Thyroid Cancer) | ~10 | [2] |

| OCUT1 (Thyroid Cancer) | ~5 | [2] |

| CAL62 (Thyroid Cancer) | ~5 | [2] |

| SW1736 (Thyroid Cancer) | ~12 | [2] |

Table 2: IC50 values of cyclopamine in various thyroid cancer cell lines.

Experimental Protocols

Shh-LIGHT2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway. Shh-LIGHT2 cells are NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.[3]

Materials:

-

Shh-LIGHT2 cells

-

DMEM supplemented with 10% bovine calf serum and 1% penicillin/streptomycin

-

Shh-conditioned medium or a Smo agonist (e.g., SAG)

-

Test compounds (e.g., this compound)

-

Dual-Luciferase Reporter Assay System

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Treatment: Once confluent, carefully remove the growth medium. Add medium containing the Hh pathway agonist (e.g., Shh-conditioned medium or SAG) and various concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-48 hours.

-

Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value.

BODIPY-Cyclopamine Competition Binding Assay

This assay is used to determine the binding affinity of a test compound to the Smoothened receptor by measuring its ability to compete with the fluorescently labeled ligand, BODIPY-cyclopamine.

Materials:

-

Cells overexpressing the Smoothened receptor (e.g., transfected COS-1 or HEK293T cells)

-

BODIPY-cyclopamine

-

Test compounds (e.g., this compound)

-

Appropriate cell culture medium and plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Seed Smo-overexpressing cells in an appropriate culture vessel.

-

Competition Binding: Treat the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled test compound. Include a control with BODIPY-cyclopamine only and a control with a high concentration of an unlabeled competitor (e.g., this compound) to determine non-specific binding.

-

Incubation: Incubate the cells under appropriate conditions to allow binding to reach equilibrium.

-

Washing (Optional but Recommended): Gently wash the cells with cold PBS to remove unbound fluorescent ligand.

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population.

-

Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity per cell.

-

-

Data Analysis: Plot the percentage of specific binding of BODIPY-cyclopamine against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of BODIPY-cyclopamine is the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Synthesis of this compound

This compound is synthesized from cyclopamine in a multi-step process. While a detailed, single-source protocol is not publicly available, the general steps involve the modification of the 3-hydroxyl group of cyclopamine. The synthesis of a similar analog involved a five-step process from natural cyclopamine.[9] A convergent total synthesis of cyclopamine has also been described, which could be adapted for the synthesis of its analogs.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Hedgehog pathway inhibitor in a subcutaneous xenograft mouse model.

Materials:

-

Human cancer cell line with activated Hedgehog pathway (e.g., medulloblastoma or pancreatic cancer cell line)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Test compound (e.g., this compound) and vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Analyze the tumors for weight and expression of Hh pathway biomarkers (e.g., Gli1) by qPCR or immunohistochemistry to confirm target engagement.

Visualizations

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopamine analogs bearing exocyclic methylenes are highly potent and acid-stable inhibitors of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopamine-KAAD - Calbiochem | 239804 [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Advent of a Potent Smoothened Inhibitor: A Technical History of KAAD-Cyclopamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and development of KAAD-cyclopamine, a potent and synthetically modified derivative of the natural product cyclopamine, as a direct inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway. This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers, making SMO an attractive therapeutic target.[1][2][3][4]

From Teratogen to Targeted Therapy: The Discovery of Cyclopamine and its Derivatives

The story of this compound begins with the discovery of its parent compound, cyclopamine. In the mid-20th century, outbreaks of cyclopia in lambs in Idaho were traced back to the maternal ingestion of the corn lily, Veratrum californicum.[5][6] Decades later, researchers identified cyclopamine as the teratogenic agent responsible for these developmental abnormalities.[6][7] Groundbreaking work in the late 1990s revealed that cyclopamine's effects were due to its specific inhibition of the Hedgehog signaling pathway, a crucial discovery that pivoted its perception from a mere toxin to a potential therapeutic agent.[8]

However, the therapeutic potential of cyclopamine was hampered by its low solubility and instability under acidic conditions.[8] This led to the development of semi-synthetic derivatives with improved pharmacological properties. Among these, 3-keto-N-aminoethyl-aminocaproyl-dihydrocinnamoyl-cyclopamine (this compound) emerged as a significantly more potent and soluble analogue.[5][8]

Mechanism of Action: Direct Engagement with Smoothened

This compound, like its parent compound, exerts its inhibitory effect by directly binding to the seven-transmembrane domain of the Smoothened (SMO) receptor.[7][9][10] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH.[1][4] This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes.[2][4]

This compound functions as an antagonist to SMO, binding to its heptahelical bundle and preventing the conformational change required for its activation, even in the absence of PTCH-mediated inhibition.[7][10] This direct binding has been demonstrated through various experimental approaches, including the use of fluorescently labeled cyclopamine derivatives.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, cyclopamine, highlighting the enhanced potency of the derivative.

| Compound | Assay | System | IC50 | KD | Reference |

| This compound | Shh-LIGHT2 Assay | NIH-3T3 cells | 20 nM | - | [7] |

| This compound | Purmorphamine-induced pathway activation | Shh-LIGHT2 cells | 3 nM (with 1 µM purmorphamine) | - | [11] |

| This compound | Purmorphamine-induced pathway activation | Shh-LIGHT2 cells | 100 nM (with 10 µM purmorphamine) | - | [11] |

| Cyclopamine | Shh-LIGHT2 Assay | NIH-3T3 cells | ~200-400 nM | - | [7] |

| This compound | BODIPY-cyclopamine binding competition | COS-1 cells expressing Smo | - | 23 nM | [7] |

Key Experimental Protocols

Detailed methodologies for seminal experiments in the characterization of this compound are provided below.

Shh-LIGHT2 Cell-Based Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway. It utilizes a clonal NIH-3T3 cell line (Shh-LIGHT2) that is stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.[7][12]

Protocol:

-

Cell Culture: Culture Shh-LIGHT2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum, penicillin, and streptomycin.

-

Plating: Seed cells into 96-well plates and grow to confluence.

-

Treatment: Replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) containing the desired concentration of Sonic Hedgehog-conditioned medium (to activate the pathway) and varying concentrations of this compound or other inhibitors.

-

Incubation: Incubate the cells for approximately 30-48 hours.[12]

-

Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of Hedgehog pathway activation.

BODIPY-Cyclopamine Binding Assay

This assay directly visualizes and quantifies the binding of cyclopamine derivatives to Smoothened-expressing cells.

Protocol:

-

Cell Transfection: Transiently transfect COS-1 cells with a Smoothened expression construct.

-

Binding: Incubate the transfected cells with a fluorescent derivative of cyclopamine, BODIPY-cyclopamine (typically at a concentration around its IC50 for signaling inhibition, e.g., 150 nM).[7] For competition assays, co-incubate with increasing concentrations of unlabeled this compound.

-

Washing: Wash the cells to remove unbound fluorescent ligand.

-

Analysis: Analyze the binding by fluorescence microscopy or quantify the fluorescence intensity of the cell population using flow cytometry.[7]

Visualizing the Molecular Interactions and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for testing this compound.

Caption: Hedgehog Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Efficacy Testing.

Conclusion and Future Directions

The development of this compound represents a significant advancement in the quest for potent and specific inhibitors of the Hedgehog signaling pathway. Its improved physicochemical properties over the natural product cyclopamine have made it an invaluable tool for researchers studying the role of Hh signaling in both development and disease. Furthermore, it has paved the way for the development of other Smoothened inhibitors that have entered clinical trials for the treatment of various cancers, including basal cell carcinoma and medulloblastoma.[2] The story of this compound is a compelling example of how a natural product with teratogenic properties can be transformed into a lead compound for targeted cancer therapy. Further research continues to explore new derivatives and combination therapies to overcome drug resistance and enhance the therapeutic window of Smoothened inhibitors.

References

- 1. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. cusabio.com [cusabio.com]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. Cyclopamine - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajosr.org [ajosr.org]

- 9. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. web.stanford.edu [web.stanford.edu]

The Inhibitory Effect of KAAD-Cyclopamine on Gli Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KAAD-cyclopamine, a potent derivative of cyclopamine, and its inhibitory effects on the Gli family of transcription factors, the terminal effectors of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Hedgehog Signaling Pathway and the Role of Gli Transcription Factors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of an Hh ligand, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In this "off" state, full-length Gli proteins are part of a large cytoplasmic complex, leading to their proteolytic cleavage into repressor forms (GliR) that translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand (e.g., Sonic Hedgehog, Shh) to PTCH, the inhibition of SMO is relieved. Activated SMO translocates to the primary cilium and initiates a signaling cascade that prevents the proteolytic processing of Gli proteins. Full-length, activator forms of Gli (GliA) then accumulate, translocate to the nucleus, and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.[1] Constitutive activation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[2]

This compound: A Potent Inhibitor of the Hedgehog Pathway

This compound is a semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine.[3] It was developed to overcome the limitations of cyclopamine, such as poor solubility and modest potency.[4] this compound exhibits a significantly enhanced biological activity, with some studies reporting a 10- to 20-fold greater potency than its parent compound.[1][3]

Mechanism of Action

This compound, like cyclopamine, directly targets and inhibits Smoothened (SMO).[5] It binds to the heptahelical bundle of SMO, inducing a conformational change that mimics the inactive state enforced by PTCH.[1][5] This direct antagonism of SMO prevents the downstream activation of the Gli transcription factors, thereby blocking the entire signaling cascade.[5] By inhibiting SMO, this compound effectively prevents the nuclear translocation of active Gli proteins and the subsequent transcription of Hh target genes, including GLI1 itself, which is a common readout for pathway activity.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 6. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Biochemical and Physical Properties of KAAD-Cyclopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAAD-Cyclopamine, a potent, semi-synthetic derivative of the naturally occurring steroidal alkaloid cyclopamine, is a specific and high-affinity inhibitor of the Hedgehog (Hh) signaling pathway. By directly binding to the G protein-coupled receptor Smoothened (Smo), this compound allosterically inhibits its function, leading to the downstream suppression of Gli-mediated transcription and subsequent blockage of the pro-proliferative and pro-survival effects of aberrant Hh pathway activation. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, including its mechanism of action, binding kinetics, physicochemical characteristics, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Hedgehog pathway inhibition.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway, often through mutations in the Patched (PTCH) or Smoothened (SMO) genes, is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain forms of pancreatic and lung cancer.[3][4] Consequently, Smoothened has emerged as a key therapeutic target for the development of anti-cancer agents.[5]

Cyclopamine, a natural product isolated from Veratrum californicum, was the first identified inhibitor of the Hh pathway.[6] However, its therapeutic utility has been hampered by poor solubility, limited bioavailability, and metabolic instability.[4][7] To address these limitations, a number of cyclopamine analogs have been synthesized, among which this compound has demonstrated significantly improved potency and a more favorable pharmacological profile.[7][8] This guide focuses on the detailed biochemical and physical characterization of this compound.

Physicochemical Properties

This compound is a white to light-yellow solid.[9] It is a semi-synthetic derivative of cyclopamine, featuring a 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) modification, which contributes to its enhanced biological activity and improved solubility in common organic solvents compared to its parent compound.[7][8]

| Property | Value | References |

| Synonyms | Cyclopamine-KAAD, Shh Signaling Antagonist II | [9] |

| Molecular Formula | C₄₄H₆₃N₃O₄ | [9] |

| Molecular Weight | 697.99 g/mol | [9] |

| Appearance | White to light yellow solid | [9] |

| Solubility | DMSO: ~5 mg/mLEthanol: ~1 mg/mLMethanol: ~1 mg/mL | [9] |

| Storage | Store as a solid at -20°C, protected from light. Reconstituted stock solutions in DMSO are stable for up to 2 weeks at -20°C. | [4] |

Biochemical Properties and Mechanism of Action

This compound exerts its biological effects through direct inhibition of the Smoothened receptor, a key transducer of the Hedgehog signal.

Binding to Smoothened

This compound binds directly to the seven-transmembrane (7TM) bundle of the Smoothened receptor.[10][11] This binding is non-competitive with the natural Hh ligand, Sonic Hedgehog (Shh), which binds to the Patched (PTCH1) receptor. The binding of this compound to Smo is thought to induce a conformational change that locks the receptor in an inactive state.[10]

The affinity of this compound for Smoothened has been determined through competitive binding assays.

| Parameter | Value | Cell Line/Assay | References |

| IC₅₀ | 20 nM | Shh-LIGHT2 cells | [9] |

| 50 nM | p2Ptch-/- cells | [4] | |

| 500 nM | SmoA1-LIGHT cells | [4] | |

| Apparent Kd | 23 nM | Smo-expressing COS-1 cells (BODIPY-cyclopamine competition) | [10] |

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is tightly regulated. In the "off" state, the transmembrane receptor Patched (PTCH1) tonically inhibits Smoothened (Smo), preventing its localization to the primary cilium and subsequent downstream signaling.[5] Upon binding of a Hedgehog ligand (e.g., Shh) to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

This compound's binding to Smo prevents its activation and ciliary translocation, even in the presence of Hh ligand or in cancer cells with inactivating mutations in PTCH1.[4] This effectively shuts down the entire downstream signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Shh-LIGHT2 Luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the Hedgehog signaling pathway. It utilizes the Shh-LIGHT2 cell line, which is a NIH-3T3 fibroblast cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[3][12]

Protocol Overview:

-

Cell Culture: Culture Shh-LIGHT2 cells in appropriate media (e.g., DMEM with 10% calf serum).

-

Plating: Seed cells into 96-well plates and grow to confluence.

-

Treatment: Replace the growth medium with a low-serum medium containing the desired concentrations of this compound and a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).

-

Incubation: Incubate the cells for approximately 30-48 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The reduction in the normalized luciferase activity in the presence of this compound indicates its inhibitory effect on the Hh pathway.

BODIPY-Cyclopamine Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands, such as this compound, to the Smoothened receptor by measuring their ability to compete with a fluorescently labeled cyclopamine analog, BODIPY-cyclopamine.[1][10]

Protocol Overview:

-

Cell Culture and Transfection: Culture cells (e.g., COS-1 or HEK293) and transiently transfect them with a Smoothened expression vector.

-

Cell Preparation: Harvest the cells and resuspend them in an appropriate assay buffer.

-

Competition Reaction: Incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The decrease in BODIPY-cyclopamine fluorescence intensity corresponds to the displacement by this compound.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀, from which the apparent dissociation constant (Kd) can be calculated.[13]

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the direct binding target of a small molecule. This method involves a derivative of the molecule of interest that contains a photo-reactive group.

Protocol Overview:

-

Probe Synthesis: Synthesize a photo-reactive analog of this compound, for example, by incorporating a diazirine or benzophenone group. The probe can also be tagged with a reporter moiety (e.g., biotin or a radiolabel) for detection.[10][14]

-

Cell Treatment: Incubate cells expressing the target protein (Smoothened) with the photoaffinity probe.

-

UV Crosslinking: Expose the cells to UV light to activate the photo-reactive group, leading to the formation of a covalent bond between the probe and its binding partner.

-

Cell Lysis and Protein Isolation: Lyse the cells and isolate the proteins.

-

Detection and Identification: Detect the labeled protein using the reporter tag (e.g., via streptavidin blot for a biotin tag or autoradiography for a radiolabel). The labeled protein can then be identified by mass spectrometry.[15]

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively published, studies on cyclopamine and its derivatives provide some insights. Cyclopamine itself exhibits a short half-life and low oral bioavailability.[7][16] Derivatives like this compound were designed to improve upon these properties, exhibiting enhanced potency and metabolic stability.[8] In vivo studies in mice have shown that cyclopamine administration can lead to teratogenic effects, highlighting the need for careful dose and administration route consideration in preclinical studies.[16][17] Further pharmacokinetic studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting Hedgehog pathway-driven diseases. Its enhanced potency and improved physicochemical properties compared to cyclopamine make it a more suitable candidate for in vitro and in vivo studies. This technical guide has summarized the key biochemical and physical properties of this compound and provided an overview of essential experimental protocols for its characterization. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.

References

- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of complementary HPLC-DAD/APCI MS methods for chemical characterization of pharmaceutical packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 8. chm.bris.ac.uk [chm.bris.ac.uk]

- 9. ≥70% (sum of two isomers, HPLC), solid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.stanford.edu [web.stanford.edu]

- 13. support.nanotempertech.com [support.nanotempertech.com]

- 14. Semisynthetic cyclopamine analogues as potent and orally bioavailable hedgehog pathway antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: A Technical Guide to the Interaction of KAAD-Cyclopamine with the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central transducer of the Hh signal. Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway, acting through direct binding to SMO. This technical guide provides an in-depth analysis of the interaction between a potent cyclopamine derivative, KAAD-cyclopamine, and the Smoothened receptor. We will explore the molecular basis of this interaction, present quantitative binding and functional data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

The Hedgehog Signaling Pathway and the Role of Smoothened

The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH).[1][2][3] In the absence of Hh ligand, PTCH tonically inhibits the activity of SMO, preventing its localization to the primary cilium and subsequent downstream signaling.[2][3] Upon Hh binding, the inhibitory effect of PTCH on SMO is relieved.[3][4] This allows SMO to accumulate in the primary cilium, where it triggers a signaling cascade that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[2][4][5] Nuclear Gli proteins then regulate the transcription of Hh target genes, which control cell fate, proliferation, and survival.[5][6]

This compound, like its parent compound, is a direct antagonist of SMO.[7][8] It binds to the heptahelical bundle of SMO, mimicking the inhibitory effect of PTCH and effectively shutting down the Hh signaling cascade, even in the presence of Hh ligands or in cancer cells with inactivating mutations in PTCH.[7][9]

Quantitative Analysis of this compound Interaction with Smoothened

This compound exhibits significantly greater potency in inhibiting the Hedgehog signaling pathway compared to its parent compound, cyclopamine.[8][10] This enhanced activity is attributed to its improved pharmacological properties.[8] The following tables summarize the key quantitative data from various studies.

Table 1: Inhibitory Potency of Cyclopamine Derivatives on Hedgehog Signaling

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | Shh-LIGHT2 Assay | Shh-LIGHT2 | 20 nM | [7] |

| This compound | Purmorphamine-induced pathway activation | - | 3 nM | [11] |

| This compound | Purmorphamine-induced pathway activation (10 µM) | Shh-LIGHT2 | 100 nM | [11] |

| Cyclopamine | Shh-LIGHT2 Assay | Shh-LIGHT2 | ~300 nM | [7] |

| BODIPY-cyclopamine | Shh Signaling Inhibition | - | 150 nM | [7] |

Table 2: Binding Affinity of this compound for the Smoothened Receptor

| Ligand | Assay | Cell Line | Apparent KD | Reference |

| This compound | BODIPY-cyclopamine Competition | COS-1 cells expressing SMO | 23 nM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and SMO. Below are protocols for key experiments cited in the literature.

Shh-LIGHT2 Reporter Assay for Hedgehog Pathway Activity

This assay quantitatively measures the transcriptional activity of the Hedgehog pathway.[12]

Principle: The Shh-LIGHT2 cell line is a stable NIH/3T3 cell line containing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct for normalization.[13] Activation of the Hh pathway leads to the expression of firefly luciferase, which can be quantified by luminescence.

Protocol:

-

Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds.

-

Pathway Stimulation: Add a stimulating agent such as Sonic Hedgehog N-terminal signaling domain (Shh-N) or a SMO agonist like purmorphamine.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the concentration of the inhibitor to determine the IC50 value.

BODIPY-Cyclopamine Binding Assay

This is a fluorescence-based competition binding assay to determine the affinity of ligands for the SMO receptor.[7]

Principle: A fluorescent derivative of cyclopamine, BODIPY-cyclopamine, binds specifically to SMO. The binding of a non-fluorescent competitor, such as this compound, will displace BODIPY-cyclopamine, leading to a decrease in fluorescence that can be quantified by flow cytometry.

Protocol:

-

Cell Transfection: Transiently transfect COS-1 cells with a Smoothened expression construct.

-

Cell Harvesting: After 24-48 hours, harvest the cells.

-

Binding Reaction: Incubate the transfected cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor ligand (this compound) in a suitable binding buffer.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.

-

Washing: Wash the cells to remove unbound fluorescent ligand.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of the cell population.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the competitor ligand. Fit the data to a one-site competition binding model to determine the Ki or apparent KD of the competitor.

Molecular Mechanism of Action

This compound binds directly to the heptahelical transmembrane domain of the Smoothened receptor.[7] This binding site is distinct from the extracellular cysteine-rich domain (CRD) where endogenous sterols are thought to bind.[14][15] The binding of this compound to this allosteric site is believed to induce a conformational change in SMO that locks it in an inactive state, preventing its downstream signaling activities.[7] This is supported by evidence that cyclopamine binding can reverse the endoplasmic reticulum retention of some constitutively active SMO mutants, suggesting an effect on protein conformation.[7]

The interaction of this compound with SMO is mutually antagonistic with that of SMO agonists like SAG.[16] This suggests that they may bind to overlapping or allosterically coupled sites within the transmembrane bundle.[16]

Conclusion

This compound is a high-potency antagonist of the Smoothened receptor, a key component of the oncogenic Hedgehog signaling pathway. Its direct binding to the transmembrane domain of SMO provides a powerful mechanism for inhibiting pathway activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the Hedgehog pathway for therapeutic benefit. The continued study of the molecular interactions between small molecules like this compound and the Smoothened receptor will undoubtedly pave the way for the development of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajosr.org [ajosr.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. chm.bris.ac.uk [chm.bris.ac.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hedgehog (Hh) Reporter Activity Assay [agris.fao.org]

- 13. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation mechanism of the human Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation mechanism of the human Smoothened receptor [biophysicscolab.org]

- 16. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the teratogenic effects of KAAD-Cyclopamine and related compounds that antagonize the Hedgehog (Hh) signaling pathway. Inhibition of this critical developmental pathway, while a promising strategy in oncology, carries a significant risk of severe birth defects. This document consolidates quantitative data on the teratogenicity of these compounds, details established experimental protocols for their assessment, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to inform preclinical safety assessment and guide the development of safer therapeutic agents.

Introduction: The Double-Edged Sword of Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and patterning in numerous tissues and organs.[1] Inappropriate activation of this pathway in adults, however, is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] This has spurred the development of Hh pathway inhibitors as targeted cancer therapies.

Cyclopamine, a naturally occurring steroidal alkaloid isolated from the corn lily (Veratrum californicum), was the first identified inhibitor of the Hh pathway.[3] Its potent teratogenic effects, leading to cyclopia and holoprosencephaly in livestock that consume the plant, were the first indication of the pathway's critical role in development.[4] Cyclopamine and its more potent, semi-synthetic derivative, this compound, exert their effects by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh signaling cascade.[5][6] While this inhibitory action is beneficial in cancer treatment, it can be devastating to a developing embryo, leading to a spectrum of severe congenital malformations.[4][7]

This guide focuses on the teratogenic risks associated with this compound and related Hh pathway antagonists, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action and Teratogenic Effects

The teratogenicity of this compound and its analogs stems directly from their mechanism of action: the inhibition of the Hh signaling pathway.

The Hedgehog Signaling Pathway

In the absence of an Hh ligand (e.g., Sonic hedgehog, Shh), the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO).[8] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are the downstream effectors of the pathway. Upon binding of an Hh ligand to PTCH1, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that are crucial for embryonic development.

Inhibition by this compound and Teratogenic Outcomes

This compound, like cyclopamine, directly binds to the heptahelical bundle of SMO, preventing its conformational change and downstream signaling.[6] This blockade of Hh signaling during critical periods of gestation leads to a range of severe birth defects, primarily affecting the development of the central nervous system, face, and limbs.[7][9]

Commonly observed malformations in animal models include:

-

Holoprosencephaly (HPE): A failure of the forebrain to divide into two hemispheres, often accompanied by severe facial anomalies.[10][11]

-

Cyclopia: The most extreme form of HPE, characterized by a single, central eye.

-

Cleft lip and palate: Incomplete fusion of the lip and/or palate.[9][10]

-

Limb defects: Abnormalities in the development of the limbs.[12]

Quantitative Teratogenicity Data

The following tables summarize the available quantitative data on the teratogenic effects of cyclopamine and the relative potency of this compound.

| Compound | Animal Model | Administration Route | Effective Teratogenic Dose/Concentration | Observed Malformations | Reference |

| Cyclopamine | Mouse | Osmotic Pump Infusion | 160 mg/kg/day | Cleft lip and palate | [9][10] |

| Cyclopamine | Mouse (in vitro) | Whole Embryo Culture | 2.0 µM (Dysmorphogenic concentration) | Craniofacial defects | [9][10] |

| Cyclopamine | Chick Embryo | In ovo injection | 20-100 nM | Neural tube and somite patterning defects | [6] |

| Cyclopamine | Golden Hamster | Oral Gavage | Not specified | Cebocephaly, harelip/cleft palate, exencephaly | [1][13] |

| Cyclopamine | Rat | Oral Gavage | Not specified | Cebocephaly, microphthalmia | [1][13] |

| Jervine | Golden Hamster | Oral Gavage | Not specified | Cebocephaly, harelip/cleft palate, exencephaly | [1][13] |

| Compound | Relative Potency | Method of Determination | Reference |

| This compound | 10 to 20 times more potent than cyclopamine | Biological potency assessment | [5] |

Experimental Protocols for Teratogenicity Assessment

Detailed methodologies are crucial for the accurate assessment of the teratogenic potential of Hh pathway inhibitors. The following are representative protocols used in various animal models.

Mouse Model: In Vivo Teratogenicity Assay via Osmotic Pump Infusion

This protocol is adapted from studies assessing cyclopamine-induced teratogenicity in mice.[9][10]

Objective: To determine the in vivo teratogenic potential of a test compound by continuous administration during a critical developmental window.

Materials:

-

Timed-pregnant female mice (e.g., C57BL/6J)

-

Test compound (e.g., this compound)

-

Vehicle for solubilizing the test compound

-

Alzet osmotic pumps

-

Surgical instruments for implantation

-

Anesthetics

-

Dissecting microscope

Procedure:

-

Preparation of Dosing Solution: Dissolve the test compound in a suitable vehicle at the desired concentration for loading into the osmotic pumps.

-

Animal Preparation: On a specific gestational day (e.g., embryonic day 8.25), anesthetize the timed-pregnant mice.

-

Osmotic Pump Implantation: Surgically implant the loaded osmotic pumps subcutaneously in the dorsal region of the anesthetized mice. The pumps will deliver the compound at a constant rate for a defined period.

-

Post-operative Care: Monitor the animals for recovery from surgery and any signs of toxicity.

-

Embryo Collection: At a later gestational stage (e.g., embryonic day 16.5), euthanize the dams and collect the embryos.

-

Phenotypic Analysis: Examine the embryos under a dissecting microscope for gross morphological abnormalities, particularly craniofacial and limb defects.

-

Data Analysis: Quantify the incidence and severity of malformations in the treated group compared to a vehicle-treated control group.

Zebrafish Embryo Model: Teratogenicity Assay

The zebrafish embryo is a powerful high-throughput model for teratogenicity screening.[7][12][14][15]

Objective: To rapidly assess the teratogenic potential of a compound by observing developmental abnormalities in zebrafish embryos.

Materials:

-

Fertilized zebrafish embryos

-

Test compound

-

Embryo medium (e.g., E3 medium)

-

Multi-well plates (e.g., 96-well)

-

Microscope with imaging capabilities

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at a consistent developmental stage (e.g., 30% epiboly).

-

Compound Exposure: Prepare serial dilutions of the test compound in embryo medium. Place individual embryos into the wells of a multi-well plate and replace the medium with the compound solutions. Include a vehicle control.

-

Incubation: Incubate the embryos at an appropriate temperature (e.g., 28.5°C).

-

Morphological Assessment: Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a microscope.

-

Endpoint Evaluation: Score the embryos for a range of developmental defects, including but not limited to:

-

Cyclopia or reduced eye size

-

Craniofacial malformations

-

Somite defects (e.g., U-shaped somites)

-

Body axis curvature

-

Pericardial edema

-

Yolk sac edema

-

Lethality

-

-

Data Analysis: Determine the no-observed-adverse-effect-level (NOAEL) and the lowest-observed-adverse-effect-level (LOAEL). Calculate the concentration that causes 50% lethality (LC50) and 50% malformation (EC50).

Chick Embryo Model: Whole Embryo Culture or In Ovo Injection

The chick embryo provides a versatile system for studying developmental toxicity.[2][11][16][17]

Objective: To evaluate the teratogenic effects of a compound on early embryonic development.

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Test compound

-

Sterile saline or other suitable vehicle

-

Syringes with fine-gauge needles

-

Dissecting tools

-

Culture dishes (for whole embryo culture)

Procedure (In Ovo Injection):

-

Egg Incubation: Incubate fertilized eggs to the desired developmental stage (e.g., Hamburger-Hamilton stage 7).

-

Windowing the Egg: Create a small window in the eggshell to expose the embryo.

-

Compound Administration: Inject a small volume of the test compound solution directly into the yolk sac or onto the embryo.

-

Resealing and Incubation: Seal the window with tape and return the egg to the incubator.

-

Embryo Analysis: After a defined period of further incubation (e.g., 24-48 hours), harvest the embryo and examine it for morphological defects, particularly in the neural tube and somites.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing the teratogenicity of an inhibitor.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

References

- 1. Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. roam.macewan.ca:8443 [roam.macewan.ca:8443]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hedgehog Signaling and Embryonic Craniofacial Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a zebrafish embryo teratogenicity assay and quantitative prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of cyclopamine on zebrafish embryos [sites.millersville.edu]

- 11. Sonic hedgehog expression is disrupted following in ovo ethanol exposure during early chick eye development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of cyclopamine on zebrafish embryos [sites.millersville.edu]

- 15. Zebrafish teratogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | From the Farm to the Lab: How Chicken Embryos Contribute to the Field of Teratology [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KAAD-Cyclopamine in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAAD-cyclopamine is a potent, synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid. It is a highly specific inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][2][3] this compound exhibits greater potency and selectivity in inhibiting the Hh pathway compared to its natural counterpart, positioning it as a valuable tool for in vitro cancer research.[2] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cancer cells.

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to the Smoothened (Smo) receptor, a 7-transmembrane protein.[4] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH), alleviates the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound binds to the heptahelical bundle of Smo, preventing its activation and subsequent downstream signaling.[4] This blockade of the Hh pathway leads to the downregulation of GLI target genes, including GLI1 and PTCH1, as well as anti-apoptotic proteins like Bcl-2.[5][6] Consequently, treatment with this compound can induce apoptosis and inhibit the growth and invasion of cancer cells with an overactive Hh pathway.[3][7][8]

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

Data Presentation

The efficacy of this compound can vary significantly across different cell lines. The following table summarizes the available quantitative data on its inhibitory concentrations. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Compound | Cell Line / Assay | IC50 / Effective Concentration | Reference |

| This compound | Shh-LIGHT2 Assay | 20 nM | [4] |

| This compound | C3H/10T1/2 cells | 10 µM (reverses ER localization of SmoA1) | [4] |

| This compound | COS-1 cells | 5 µM (for glycosylation studies) | [4] |

| This compound | Ovarian Cancer Cells (SKOV3) | Not specified, used for migration and morphology studies | [7] |

| Cyclopamine (for comparison) | Thyroid Cancer Cell Lines (8505C, OCUT1, CAL62, SW1736) | 4.64 µM - 11.77 µM | [9] |

| Cyclopamine (for comparison) | Esophageal Carcinoma Cells (EC9706) | Dose-dependent inhibition (2.5 - 20 µM) | [10] |

| Cyclopamine (for comparison) | Human Salivary Pleomorphic Adenoma Cells | 10 µM (induces apoptosis) | [6] |

| Cyclopamine (for comparison) | Breast Cancer Cells (MCF-7, MDA-MB-231) | 10 - 20 µM (decreases proliferation) | [8] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis of Hedgehog Pathway Proteins

This protocol is for detecting changes in the expression of key proteins in the Hedgehog signaling pathway following treatment with this compound.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Gli1, anti-Ptch1, anti-Smo, anti-Bcl-2, anti-DR4, anti-DR5, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Figure 3: General workflow for Western blot analysis.

Troubleshooting

-

Low Cell Viability in Control Group: Check cell health, passage number, and for contamination. Ensure proper handling and incubation conditions.

-

Inconsistent Results: Ensure accurate pipetting and consistent cell seeding density. Use a fresh stock of this compound.

-

High Background in Western Blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure thorough washing steps.

-

No Apoptosis Detected: The cell line may be resistant to this compound-induced apoptosis. Confirm Hh pathway activity in the cell line. Increase the concentration or treatment duration.

Conclusion

This compound is a powerful and specific inhibitor of the Hedgehog signaling pathway, making it an invaluable tool for in vitro cancer research. The protocols provided here offer a framework for investigating its anti-cancer effects. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used to ensure reliable and reproducible results.

References

- 1. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopamine Suppresses Human Esophageal Carcinoma Cell Growth by Inhibiting Glioma-Associated Oncogene Protein-1, a Marker of Human Esophageal Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Effective Concentration of KAAD-Cyclopamine in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction